8-Hydrazinylquinoline CAS number and molecular weight
8-Hydrazinylquinoline CAS number and molecular weight
An In-depth Technical Guide to 8-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-hydrazinylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and potential applications based on the biological activity of its derivatives.
Core Chemical Properties
8-Hydrazinylquinoline, also known as 8-hydrazinoquinoline, is a derivative of quinoline with a hydrazine group at the 8th position. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly hydrazones, which exhibit a wide range of biological activities. The compound is typically handled as its more stable dihydrochloride salt.
Data Presentation: Physicochemical Properties
| Property | 8-Hydrazinylquinoline (Base) | 8-Hydrazinylquinoline Dihydrochloride |
| Molecular Formula | C₉H₉N₃ | C₉H₁₁Cl₂N₃ |
| Molecular Weight | 159.19 g/mol [1] | 232.11 g/mol [2] |
| CAS Number | 91004-61-4[1][3] | 91004-61-4 (Note: Some sources associate this CAS number with the dihydrochloride salt as well) |
| Parent Compound CID | 594433[4] | 594433[2] |
Synthesis and Derivatization
The synthesis of 8-hydrazinylquinoline is not widely detailed in readily available literature, but a plausible synthetic route can be devised from its precursor, 8-aminoquinoline. The subsequent reaction of 8-hydrazinylquinoline with aldehydes and ketones is a common method to generate a library of hydrazone derivatives for biological screening.
Experimental Protocols
Protocol 2.1: Proposed Synthesis of 8-Hydrazinylquinoline from 8-Nitroquinoline
This protocol is a two-step process involving the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by diazotization and reduction to yield the final product.
Step 1: Synthesis of 8-Aminoquinoline [5]
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Combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinic oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether in a suitable reaction vessel.
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Agitate the mixture under a hydrogen atmosphere.
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Monitor the reaction until approximately 3 molar equivalents of hydrogen are absorbed (typically around 1.5 hours).
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Upon completion, treat the resulting solution with activated carbon to remove the catalyst.
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Filter the solution and distill the filtrate to yield 8-aminoquinoline.
Step 2: Synthesis of 8-Hydrazinylquinoline (Generalized Method) Note: A specific, detailed protocol for this step was not found in the provided search results. The following is a generalized procedure based on standard organic synthesis of aryl hydrazines from anilines.
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Dissolve the synthesized 8-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
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In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5 °C.
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Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
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Allow the reaction to proceed, which results in the reduction of the diazonium salt to the corresponding hydrazine.
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Basify the reaction mixture to precipitate the 8-hydrazinylquinoline free base or its hydrochloride salt, which can then be isolated by filtration, washed, and dried.
Protocol 2.2: General Synthesis of 8-Hydrazinylquinoline Hydrazone Derivatives
This protocol describes the condensation reaction between 8-hydrazinylquinoline and an aldehyde or ketone to form a hydrazone.[6]
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Dissolve 1 molar equivalent of 8-hydrazinylquinoline (or its dihydrochloride salt) in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of acid (e.g., a few drops of acetic acid) if starting from the free base.
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Add 1 to 1.1 molar equivalents of the desired aldehyde or ketone to the solution.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
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If necessary, the product can be further purified by recrystallization.
Biological Activity and Potential Applications
While specific biological data for the parent 8-hydrazinylquinoline is scarce in the provided literature, its derivatives, particularly hydrazones, have been evaluated for a range of therapeutic applications. The quinoline nucleus is a well-established pharmacophore, and the addition of the hydrazone moiety often imparts significant biological activity.[4]
Summary of Biological Activities of 8-Hydrazinylquinoline Derivatives
| Activity | Target Organisms/Strains | Reference |
| Antifungal | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | [4] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | [4] |
| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | [4] |
| Antitubercular | Mycobacterium tuberculosis (H37Rv strain) | [1] |
The mechanism of action for many quinoline derivatives involves their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[2][7] This chelation can disrupt cellular processes and lead to cell death.
Visualizations: Synthetic Pathways and Logical Relationships
Diagram 1: Proposed Synthesis of 8-Hydrazinylquinoline
Caption: Proposed two-step synthesis of 8-Hydrazinylquinoline from 8-Nitroquinoline.
Diagram 2: Experimental Workflow for Hydrazone Derivative Synthesis
Caption: General workflow for synthesizing hydrazone derivatives from 8-Hydrazinylquinoline.
Diagram 3: Conceptual Signaling Pathway - Metal Ion Chelation
Caption: Postulated mechanism of action via metal ion chelation leading to microbial cell death.
References
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
